4-Methyl-1H-indazol-6-carbonsäure

Übersicht

Beschreibung

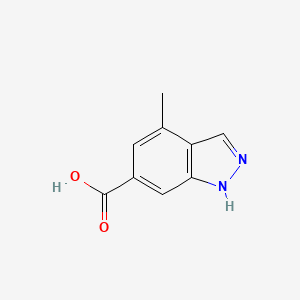

4-Methyl-1H-indazole-6-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is a white solid in its physical form .

Synthesis Analysis

The synthesis of indazoles, including 4-Methyl-1H-indazole-6-carboxylic acid, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 4-Methyl-1H-indazole-6-carboxylic acid consists of a fused benzene and pyrazole ring, with a carboxylic acid group attached at the 6-position and a methyl group at the 4-position .Chemical Reactions Analysis

Indazoles, including 4-Methyl-1H-indazole-6-carboxylic acid, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis

4-Methyl-1H-indazole-6-carboxylic acid is a white solid . It is soluble in water . The compound has a molecular weight of 176.17 .Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Derivaten

4-Methyl-1H-indazol-6-carbonsäure: dient als Vorläufer für die Synthese einer Vielzahl von Indazol-Derivaten mit signifikanten biologischen Aktivitäten. Diese Derivate zeigen eine Reihe pharmakologischer Eigenschaften, darunter entzündungshemmende, antitumorale, antifungale, antibakterielle und anti-HIV-Aktivitäten .

Antikrebsanwendungen

Indazol-Derivate, einschließlich derer, die von This compound abgeleitet sind, werden wegen ihrer Antikrebs-Eigenschaften untersucht. Sie werden verwendet, um neue Verbindungen mit potenziellen inhibitorischen Aktivitäten gegen verschiedene Krebsziele zu entwerfen und zu synthetisieren, wie z. B. FGFR1-Kinase .

Entwicklung von Antihypertensiva

Der strukturelle Baustein des Indazols findet sich in mehreren Antihypertensiva. Die Forschung an This compound könnte zur Entwicklung neuer Antihypertensiva mit verbesserter Wirksamkeit und Sicherheit führen .

Entzündungshemmende und antibakterielle Mittel

Der Indazol-Kern ist ein wesentlicher Bestandteil der Struktur vieler entzündungshemmender und antibakterieller Mittel. This compound kann modifiziert werden, um neue Moleküle zu erzeugen, die auf diese Aktivitäten getestet werden können .

Tyrosinkinase-Inhibition

Einige Indazol-Derivate wirken als Tyrosinkinase-Inhibitoren und werden zur Behandlung von Krankheiten wie Nierenzellkarzinom eingesetzt. Die Forschung an This compound könnte zur Entdeckung neuer Inhibitoren beitragen, die als Therapeutika eingesetzt werden können .

Organische Synthese

Diese Verbindung wird auch in der organischen Synthese eingesetzt und dient als Baustein für die Konstruktion komplexer Moleküle. Ihre Vielseitigkeit in chemischen Reaktionen macht sie wertvoll für die Herstellung einer breiten Palette von synthetischen Verbindungen .

Safety and Hazards

Zukünftige Richtungen

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the synthesis methods and exploring the potential applications of these compounds.

Wirkmechanismus

Target of Action

Indazole derivatives have been found to bind with high affinity to multiple receptors . They have been associated with the inhibition, regulation, and modulation of kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

Indazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby affecting cell cycle progression and volume regulation .

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect a wide range of biochemical pathways.

Result of Action

Indazole derivatives have been associated with a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities . These effects suggest that indazole derivatives may have significant impacts at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

4-Methyl-1H-indazole-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . The inhibition of protein kinases can affect various cellular processes, including cell growth and differentiation. Additionally, 4-Methyl-1H-indazole-6-carboxylic acid can bind to DNA and RNA, influencing gene expression and protein synthesis . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

The effects of 4-Methyl-1H-indazole-6-carboxylic acid on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . It also affects cell cycle regulation, leading to cell cycle arrest at the G0/G1 phase . In non-cancerous cells, 4-Methyl-1H-indazole-6-carboxylic acid can modulate cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites . These cellular effects underscore the compound’s potential in cancer therapy and metabolic regulation.

Molecular Mechanism

At the molecular level, 4-Methyl-1H-indazole-6-carboxylic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of protein kinases, which disrupts phosphorylation cascades essential for cell signaling . This inhibition can lead to changes in gene expression and cellular responses. Additionally, 4-Methyl-1H-indazole-6-carboxylic acid can bind to nucleic acids, affecting the transcription and translation processes . The compound’s ability to interact with multiple molecular targets makes it a versatile agent in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-1H-indazole-6-carboxylic acid can change over time due to its stability and degradation. Studies have shown that the compound remains stable under standard laboratory conditions but can degrade when exposed to extreme pH or high temperatures . Over time, the degradation products may influence cellular functions differently from the parent compound. Long-term exposure to 4-Methyl-1H-indazole-6-carboxylic acid in cell cultures has been associated with sustained changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of 4-Methyl-1H-indazole-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver and kidney damage . The threshold for these adverse effects depends on the animal species and the duration of exposure. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of 4-Methyl-1H-indazole-6-carboxylic acid.

Metabolic Pathways

4-Methyl-1H-indazole-6-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites . The compound’s involvement in metabolic pathways highlights its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 4-Methyl-1H-indazole-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to different cellular compartments, including the nucleus and mitochondria . The distribution pattern of 4-Methyl-1H-indazole-6-carboxylic acid is crucial for its biological activity, as it determines the sites of action and potential interactions with biomolecules.

Subcellular Localization

4-Methyl-1H-indazole-6-carboxylic acid exhibits specific subcellular localization, which influences its activity and function. The compound has been found to accumulate in the nucleus, where it can interact with DNA and RNA . Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy production . The subcellular localization of 4-Methyl-1H-indazole-6-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments.

Eigenschaften

IUPAC Name |

4-methyl-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIVLLIXGQIDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)

![methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B1423678.png)

![8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423682.png)

![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423683.png)

![1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione](/img/structure/B1423685.png)